molecular formula C12H15ClO2S B13806779 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid CAS No. 6951-12-8

3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid

Cat. No.: B13806779
CAS No.: 6951-12-8
M. Wt: 258.76 g/mol
InChI Key: HERXCPLQLPGVGR-UHFFFAOYSA-N
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Description

3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is an organic compound that features a phenyl ring substituted with a 2-chloroethyl sulfanyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-(chloromethyl)phenyl sulfide and 2-chloroethyl sulfide.

    Reaction Conditions: The intermediate compounds undergo a series of reactions, including nucleophilic substitution and esterification, to form the final product. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents.

    Industrial Production Methods: Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the sulfanyl group.

    3-(4-Methylphenyl)propanoic acid: Similar structure but has a methyl group instead of the chloroethyl sulfanyl group.

    3-(4-{[(2-Bromoethyl)sulfanyl]methyl}phenyl)propanoic acid: Similar structure but with a bromoethyl group instead of the chloroethyl group.

Uniqueness

3-(4-{[(2-Chloroethyl)sulfanyl]methyl}phenyl)propanoic acid is unique due to the presence of the chloroethyl sulfanyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development.

Properties

CAS No.

6951-12-8

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

3-[4-(2-chloroethylsulfanylmethyl)phenyl]propanoic acid

InChI

InChI=1S/C12H15ClO2S/c13-7-8-16-9-11-3-1-10(2-4-11)5-6-12(14)15/h1-4H,5-9H2,(H,14,15)

InChI Key

HERXCPLQLPGVGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CSCCCl

Origin of Product

United States

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